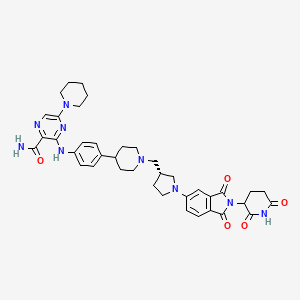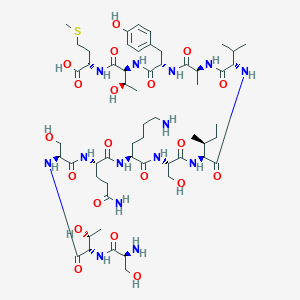![molecular formula C23H30N4O5 B12377170 (2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide](/img/structure/B12377170.png)
(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (2S)-4-méthyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-én-2-yl]-2-[[(E)-3-phénylprop-2-énoyl]amino]pentanamide est une molécule organique complexe avec des applications potentielles dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure complexe, qui comprend plusieurs groupes fonctionnels tels que les groupes nitro, oxopyrrolidinyl et phénylprop-2-énoyl. La stéréochimie de la molécule est également importante, avec des configurations spécifiques à plusieurs centres chiraux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (2S)-4-méthyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-én-2-yl]-2-[[(E)-3-phénylprop-2-énoyl]amino]pentanamide implique généralement plusieurs étapes, chacune nécessitant un contrôle précis des conditions de réaction. La voie de synthèse peut inclure :
Formation du cycle pyrrolidinone : Cette étape implique la cyclisation d’un précurseur approprié pour former le cycle pyrrolidinone.
Introduction du groupe nitro : Le groupe nitro peut être introduit par des réactions de nitration en utilisant des réactifs tels que l’acide nitrique ou le tétrafluoroborate de nitronium.
Formation de la liaison énamide : Cette étape implique le couplage du dérivé de pyrrolidinone avec un précurseur énamine approprié.
Réaction de couplage finale : La dernière étape implique le couplage de l’intermédiaire avec un dérivé de phénylprop-2-énoyl dans des conditions qui favorisent la formation de la liaison amide souhaitée.
Méthodes de production industrielle
La production industrielle de ce composé nécessiterait l’optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela peut impliquer l’utilisation de réacteurs à flux continu, de plateformes de synthèse automatisées et de techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP).
Analyse Des Réactions Chimiques
Types de réactions
Le composé (2S)-4-méthyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-én-2-yl]-2-[[(E)-3-phénylprop-2-énoyl]amino]pentanamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en amine en utilisant des agents réducteurs tels que l’hydrogène gazeux en présence d’un catalyseur.
Réduction : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe phénylprop-2-énoyl, en utilisant des agents oxydants tels que le permanganate de potassium.
Substitution : Le composé peut participer à des réactions de substitution, en particulier au niveau du groupe nitro, en utilisant des nucléophiles tels que des amines ou des thiols.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, peroxyde d’hydrogène.
Réduction : Hydrogène gazeux avec un catalyseur au palladium, hydrure de lithium aluminium.
Substitution : Amines, thiols et autres nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la réduction du groupe nitro donnerait un dérivé d’amine, tandis que l’oxydation du groupe phénylprop-2-énoyl donnerait un dérivé d’acide carboxylique.
Applications de recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Ses multiples groupes fonctionnels et centres chiraux en font un intermédiaire précieux en synthèse organique.
Biologie
En biologie, le composé peut être utilisé comme sonde pour étudier les interactions enzyme-substrat, en particulier celles impliquant des groupes nitro et oxopyrrolidinyl.
Médecine
En médecine, le composé peut avoir un potentiel en tant que candidat-médicament, en particulier s’il présente une activité biologique telle que l’inhibition enzymatique ou la liaison aux récepteurs.
Industrie
Dans l’industrie, le composé peut être utilisé dans le développement de nouveaux matériaux, en particulier ceux qui nécessitent une stéréochimie et des arrangements de groupes fonctionnels spécifiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be used as a probe to study enzyme-substrate interactions, particularly those involving nitro and oxopyrrolidinyl groups.
Medicine
In medicine, the compound may have potential as a drug candidate, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.
Industry
In industry, the compound may be used in the development of new materials, particularly those that require specific stereochemistry and functional group arrangements.
Mécanisme D'action
Le mécanisme d’action du (2S)-4-méthyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-én-2-yl]-2-[[(E)-3-phénylprop-2-énoyl]amino]pentanamide dépendrait de ses interactions spécifiques avec les cibles moléculaires. Ces cibles pourraient inclure des enzymes, des récepteurs ou d’autres protéines. Les effets du composé peuvent être médiés par la liaison à ces cibles et la modification de leur activité, ce qui conduit à des effets en aval sur les voies cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
(2S)-4-méthyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-én-2-yl]-2-[[(E)-3-phénylprop-2-énoyl]amino]pentanamide : présente des similitudes avec d’autres composés qui contiennent des groupes nitro, oxopyrrolidinyl et phénylprop-2-énoyl.
Composés soufrés : Ces composés présentent également une réactivité chimique diversifiée et sont utilisés dans diverses applications.
Éther méthylique de bromométhyle : Ce composé est utilisé en synthèse organique et partage certaines similitudes de groupes fonctionnels.
Unicité
L’unicité du (2S)-4-méthyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-én-2-yl]-2-[[(E)-3-phénylprop-2-énoyl]amino]pentanamide réside dans sa combinaison spécifique de groupes fonctionnels et de stéréochimie, qui peut conférer une activité biologique et une réactivité chimique uniques.
Propriétés
Formule moléculaire |
C23H30N4O5 |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide |
InChI |
InChI=1S/C23H30N4O5/c1-16(2)14-20(26-21(28)9-8-17-6-4-3-5-7-17)23(30)25-19(11-13-27(31)32)15-18-10-12-24-22(18)29/h3-9,11,13,16,18-20H,10,12,14-15H2,1-2H3,(H,24,29)(H,25,30)(H,26,28)/b9-8+,13-11+/t18-,19+,20-/m0/s1 |
Clé InChI |
JPIABHITBASCNY-AYDFTACZSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)/C=C/[N+](=O)[O-])NC(=O)/C=C/C2=CC=CC=C2 |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C=C[N+](=O)[O-])NC(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



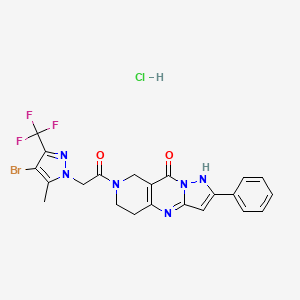
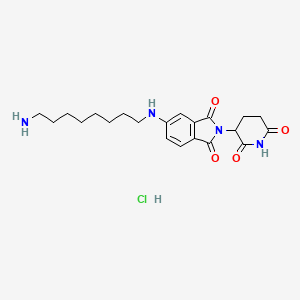
methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12377098.png)
![2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide](/img/structure/B12377099.png)

![2-[[(2S,3S)-3-[(1R)-1-(3,5-dichlorophenyl)-2-hydroxyethoxy]-2-phenylpiperidin-1-yl]methyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B12377118.png)
![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(1S,8S,9S,11R)-9-methyl-7,10-dioxa-2-azatricyclo[6.4.0.02,6]dodecan-11-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12377126.png)
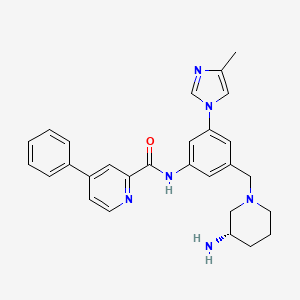
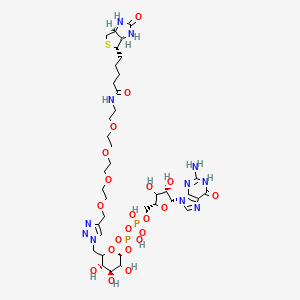
![5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile](/img/structure/B12377137.png)
